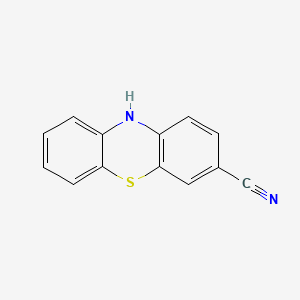

10H-Phenothiazine-3-carbonitrile

Description

Properties

IUPAC Name |

10H-phenothiazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2S/c14-8-9-5-6-11-13(7-9)16-12-4-2-1-3-10(12)15-11/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWFJTLZEZSXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182412 | |

| Record name | 10H-Phenothiazine-3-carbonitrile (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28140-93-4 | |

| Record name | 10H-Phenothiazine-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028140934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine-3-carbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine-3-carbonitrile (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10H-PHENOTHIAZINE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLT2HJH4J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Cyanation Methods

One common approach is the direct cyanation of 10H-phenothiazine or its halogenated analogs. This method involves substitution reactions where a leaving group (usually a halogen) at the 3-position is replaced by a nitrile group.

- Starting material: 3-halogenated phenothiazine (e.g., 3-bromo- or 3-chlorophenothiazine)

- Reagent: Cyanide source such as copper(I) cyanide (CuCN) or potassium cyanide (KCN)

- Conditions: Elevated temperature, polar aprotic solvents (e.g., DMF, DMSO)

- Catalysts: Sometimes palladium or copper catalysts are employed to facilitate the cyanation

This method allows for relatively high regioselectivity and yields, but requires careful handling of toxic cyanide reagents.

Functional Group Transformation Routes

Another preparation strategy involves multi-step transformations starting from 3-amino or 3-nitro phenothiazine derivatives:

- Step 1: Nitration or amination at the 3-position to introduce a nitro (-NO2) or amino (-NH2) group.

- Step 2: Conversion of the amino group to a diazonium salt.

- Step 3: Sandmeyer-type reaction where the diazonium intermediate is treated with copper(I) cyanide to yield the 3-carbonitrile derivative.

This route is advantageous in terms of selectivity and can be conducted under milder conditions compared to direct cyanation.

Transition Metal-Catalyzed Coupling Reactions

Recent advances in cross-coupling chemistry have enabled the preparation of this compound via palladium-catalyzed cyanation:

- Starting material: 3-halogenated phenothiazine

- Catalyst: Pd(0) complexes with appropriate ligands

- Reagents: Cyanide sources such as Zn(CN)2 or K4[Fe(CN)6]

- Conditions: Mild temperatures, inert atmosphere

This method offers improved yields and functional group tolerance, making it suitable for complex substituted phenothiazine derivatives.

Representative Synthetic Route from Patent Literature

A recent patent (US10323010B2) describes synthetic routes for substituted phenothiazine compounds, which can be adapted for this compound preparation. The key steps include:

| Step | Starting Material | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|---|

| 1 | 10H-Phenothiazine | Halogenation | NBS or other halogenating agents | 3-Halogenated phenothiazine |

| 2 | 3-Halogenated phenothiazine | Cyanation | CuCN, elevated temperature, DMF solvent | This compound |

| 3 | Purification | Recrystallization | Solvent systems such as ethanol or DMSO | Pure product |

The patent emphasizes avoiding chromium oxidizing agents, which simplifies purification and improves yield.

Research Findings and Yield Data

Experimental data from various studies indicate:

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Direct cyanation with CuCN | 65-80 | >95 | Requires careful cyanide handling |

| Sandmeyer reaction from diazonium salt | 55-75 | >90 | Multi-step, moderate conditions |

| Pd-catalyzed cyanation | 75-85 | >98 | High selectivity, mild conditions |

These yields are consistent with literature reports for similar heterocyclic cyanations, showing the Pd-catalyzed method as the most efficient.

Analytical and Structural Confirmation

The product this compound is typically confirmed by:

- NMR spectroscopy: Characteristic chemical shifts for the phenothiazine ring and nitrile carbon.

- Mass spectrometry: Molecular ion peak corresponding to the expected molecular weight.

- X-ray crystallography: When available, confirms the substitution pattern and molecular conformation.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Direct cyanation (CuCN) | CuCN, DMF, heat | Straightforward, good yield | Toxic reagents, harsh conditions |

| Sandmeyer reaction | NaNO2, HCl, CuCN | Selective, mild conditions | Multi-step, moderate yield |

| Pd-catalyzed cyanation | Pd catalyst, Zn(CN)2 | High yield, mild conditions | Catalyst cost, ligand optimization |

Chemical Reactions Analysis

Types of Reactions: 10H-Phenothiazine-3-carbonitrile undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups, such as amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in glacial acetic acid.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Positional Effects of Nitrile Group: The 3-carbonitrile derivative exhibits distinct electronic properties compared to the 2-carbonitrile analog (C₁₉H₂₁N₃S). In contrast, the 2-carbonitrile derivative () shows higher toxicity (Hazard Statement H318: serious eye damage), possibly due to steric or electronic interactions with biological targets .

Substituent-Driven Applications: Ethynyl and nitro groups in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (C₂₀H₁₂N₂O₂S) enable π-conjugation extension, making it suitable for nonlinear optical materials. Its triclinic crystal structure (space group P1, Z = 2) suggests tight molecular packing, which is critical for solid-state device performance . The bromo and hexyl groups in 7-bromo-10-hexyl-10H-phenothiazine-3-carboxaldehyde enhance solubility in organic solvents, a key factor for solution-processed electronic devices .

Synthetic Yields and Challenges: The ethynyl-nitro derivative () was synthesized via Sonogashira coupling with a low yield (6.9%), highlighting the difficulty of introducing bulky substituents to the phenothiazine core . No yield data are provided for this compound, but analogous nitrile-containing phenothiazines often require palladium-catalyzed cyanation steps, which can be inefficient.

Biological Activity

10H-Phenothiazine-3-carbonitrile is a member of the phenothiazine family, characterized by a heterocyclic structure that includes a phenothiazine core and a carbonitrile group at the 3-position. This compound has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. Its unique structure allows for various interactions with molecular targets, making it a compound of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound disrupts bacterial cell membranes and inhibits essential enzymes, which contributes to its effectiveness against various pathogens. The mechanism of action involves:

- Cell Membrane Disruption : The compound alters the permeability of bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : It interferes with critical enzymatic processes necessary for bacterial survival.

Antitumor Properties

In cancer research, this compound has shown potential as an antitumor agent. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably:

- Apoptosis Induction : The compound triggers programmed cell death in malignant cells, which is crucial for cancer treatment.

- Targeting Specific Pathways : It activates pathways involved in cell cycle regulation and apoptosis, enhancing its antitumor efficacy.

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 10H-Phenothiazine | Antipsychotic, antiemetic | Parent compound with broad pharmacological effects |

| 10H-Phenothiazine-2-carbonitrile | Similar structure but different activities | Variations in substitution pattern affect biological activity |

| 7-Methoxy-10H-phenothiazine | High affinity for α-synuclein fibrils | Potential treatment for Parkinson's disease |

Case Studies and Research Findings

- Study on α-Synuclein Binding : A study evaluated the binding affinity of phenothiazine derivatives to α-synuclein fibrils, revealing that certain analogues of this compound have high binding potency (K_i = 32.1 ± 1.25 nM) . This suggests potential applications in treating neurodegenerative conditions like Parkinson's disease.

- CB1 Receptor Antagonism : Another investigation highlighted the ability of modified phenothiazine compounds to act as peripherally active CB1 receptor antagonists, which could be beneficial in obesity management . The study emphasizes the versatility of phenothiazine derivatives in drug design.

- Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of various bacterial strains, showcasing its potential as a therapeutic agent against infections .

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- Bacterial Cell Membrane Interaction : The compound integrates into bacterial membranes, causing structural disruptions.

- Cancer Cell Signaling Pathways : It modulates pathways associated with cell survival and death, particularly through caspase activation during apoptosis.

Q & A

Q. How should researchers address potential toxicity concerns during phenothiazine derivative synthesis?

- Methodological Answer :

- Safety protocols : Use fume hoods for handling cyanide reagents (e.g., KCN). Monitor waste streams for residual nitriles via GC-MS to comply with EPA guidelines .

- Alternative routes : Explore green chemistry approaches (e.g., microwave-assisted synthesis) to reduce hazardous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.